3,3'-Dimethyl-1h,1'h-4,4'-bipyrazole

CO₂ adsorption metal-organic frameworks computational chemistry

Sourcing bipyrazole ligands with inconsistent substitution patterns leads to framework performance failures. 3,3'-Dimethyl-1H,1'H-4,4'-bipyrazole (H₂Me₂BPZ) solves this with precisely positioned 3,3'-methyl groups critical for pore engineering. - Build Cu₃(OH)₂(Me₂BPZ)₂ MOF: retains full porosity after 7-day water immersion, achieves C₃H₆/C₂H₄ uptake ratio of 2.65, delivering polymer-grade ethylene (≥99.95% purity) and propylene (≥99%). - Construct Zn(Me₂BPZ) frameworks: methyl steric effects reverse hexane isomer elution order vs. unsubstituted analogs, enabling tunable selectivity for gasoline blending. - Thermal stability up to 340°C under inert and oxidative atmospheres; enhanced CO₂ adsorption energy confirmed by B3LYP-D3 DFT calculations.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B8244256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dimethyl-1h,1'h-4,4'-bipyrazole
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)C2=C(NN=C2)C
InChIInChI=1S/C8H10N4/c1-5-7(3-9-11-5)8-4-10-12-6(8)2/h3-4H,1-2H3,(H,9,11)(H,10,12)
InChIKeyZVNSWSVGKRBZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Dimethyl-1H,1'H-4,4'-bipyrazole as MOF Linker


3,3′-Dimethyl-1H,1′H-4,4′-bipyrazole (H₂Me₂BPZ, CAS 1816270-47-9, molecular formula C₈H₁₀N₄) is a member of the 4,4′-bipyrazole ligand family, distinguished by two methyl groups positioned at the 3- and 3′-positions of the pyrazole rings . This substitution pattern confers a specific steric profile and moderately increased lipophilicity compared to the parent unsubstituted 4,4′-bipyrazole (H₂BPZ), while retaining the exo-bidentate coordination geometry essential for constructing robust metal-organic frameworks (MOFs) and coordination polymers [1].

Why 3,3'-Dimethyl-4,4'-bipyrazole Cannot Be Substituted


In the design of bipyrazole-based MOFs and coordination polymers, direct ligand substitution is precluded due to the profound impact of even minor changes in methyl substitution patterns on pore architecture, guest adsorption selectivity, and framework stability. Comparative studies of isoreticular frameworks reveal that the steric bulk and hydrophobic character introduced by the 3,3′-methyl groups in H₂Me₂BPZ alter pore dimensions and channel surface chemistry relative to the unsubstituted H₂BPZ, leading to measurable differences in gas adsorption and separation performance [1]. The position of the methyl groups is critical: isomers such as 1,1′-dimethyl-4,4′-bipyrazole or 3,3′,5,5′-tetramethyl-4,4′-bipyrazole exhibit distinct coordination behaviors, steric hindrance profiles, and thermal stabilities, rendering them non-interchangeable in targeted applications .

Performance Data for 3,3'-Dimethyl-1H,1'H-4,4'-bipyrazole


CO₂ Adsorption Enhancement

The methyl groups on H₂Me₂BPZ enhance CO₂ adsorption energy relative to the unsubstituted H₂BPZ ligand in isostructural Co(II) and Zn(II) frameworks, as demonstrated by DFT calculations [1].

CO₂ adsorption metal-organic frameworks computational chemistry

Hexane Isomer Elution Order Reversal

Methyl decoration of the MOF pores using H₂Me₂BPZ completely reverses the elution order of hexane isomers compared to the unsubstituted Zn(BPZ) framework, demonstrating the power of this specific substitution pattern for tailoring separation selectivity [1].

hydrocarbon separation isoreticular MOFs pore functionalization

Hydrolytic Stability: N₂ Uptake Retention

The Cu₃(OH)₂(Me₂BPZ)₂ MOF, constructed from the H₂Me₂BPZ ligand, demonstrates exceptional hydrolytic stability, maintaining unchanged N₂ uptake at 77 K after 7 days of water immersion, a property not universally shared by all bipyrazole-based frameworks [1].

water-stable MOFs methanol-to-olefins propylene/ethylene separation

C₃H₆/C₂H₄ Separation Selectivity

The Cu₃(OH)₂(Me₂BPZ)₂ MOF exhibits a C₃H₆ adsorption capacity of 138 cm³ g⁻¹ at 298 K and 1 bar, approximately 2.65 times that of C₂H₄ (52 cm³ g⁻¹), enabling efficient one-step separation of these critical olefins [1].

propylene/ethylene separation MTO product purification adsorption selectivity

Thermal Stability in Air and Nitrogen

The Hg(Me₂BPZ) coordination polymer, synthesized directly from the H₂Me₂BPZ ligand, demonstrates high thermal stability, remaining stable up to 340°C under both nitrogen and air atmospheres before losing crystallinity [1].

thermal stability coordination polymers thermogravimetric analysis

Synthetic Yield via Aromatization

The H₂Me₂BPZ ligand can be synthesized in 79% yield via NaOH-mediated aromatization of the corresponding bipyrazoline precursor in aqueous methanol, providing a practical and scalable synthetic route [1].

ligand synthesis aromatization preparative chemistry

Applications of 3,3'-Dimethyl-1H,1'H-4,4'-bipyrazole


Hexane Isomer Separation MOFs

Procure H₂Me₂BPZ as a linker to construct Zn(Me₂BPZ) or related MOFs for the selective separation of hexane isomers (n-hexane, 3-methylpentane, 2,2-dimethylbutane). The methyl groups on the ligand reversibly alter pore polarity and steric environment compared to unsubstituted frameworks, enabling a complete reversal of elution order and tunable selectivity [1]. This is directly relevant for improving octane ratings in gasoline blending and reducing energy consumption in isomer separation processes.

Water-Stable MOFs for MTO Purification

Utilize H₂Me₂BPZ to synthesize the exceptionally water-stable Cu₃(OH)₂(Me₂BPZ)₂ MOF for the one-step separation of ethylene (C₂H₄) and propylene (C₃H₆) from MTO product streams. The material retains full porosity after 7-day water immersion and exhibits a C₃H₆/C₂H₄ uptake ratio of 2.65, enabling the production of polymer-grade ethylene (≥99.95% purity) and propylene (≥99% purity) with yields of 84 and 48 L kg⁻¹, respectively [2]. This addresses the urgent industrial need for efficient, humidity-tolerant adsorbents.

Thermally Robust Coordination Polymers

Employ H₂Me₂BPZ as a rigid, thermally stable linker for the synthesis of coordination polymers such as Hg(Me₂BPZ), which demonstrates stability up to 340°C under both inert and oxidative atmospheres [3]. This thermal robustness, coupled with the volumetric thermal expansion characteristics of the framework, makes it a candidate for high-temperature sensors, catalysts, or gas storage materials operating under demanding thermal cycling conditions.

CO₂ Capture MOF Screening

Select H₂Me₂BPZ over the unsubstituted H₂BPZ for the construction of MOFs intended for CO₂ capture or separation. DFT calculations at the B3LYP-D3 level confirm that the methyl groups in M(Me₂BPZ) frameworks (M = Co, Zn) enhance CO₂ adsorption energy relative to isostructural M(BPZ) analogs [4]. This ligand provides a measurable advantage in adsorption energetics, making it a preferred building block for computational materials discovery and experimental validation of CO₂-selective sorbents.

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